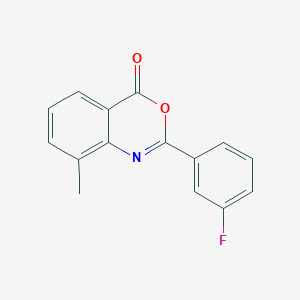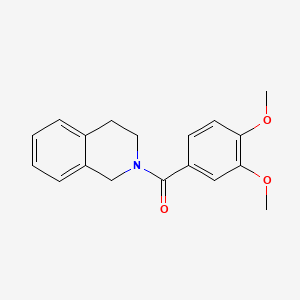
2-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
2-(3,4-dimethoxybenzoyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that falls under the category of isoquinoline derivatives. Isoquinolines are notable for their presence in various natural products and pharmaceuticals.
Synthesis Analysis
- The synthesis of this compound derivatives can be complex. For instance, the synthesis of similar compounds, such as 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methylbenzofuran derivatives, involves multiple steps including the use of specific reagents and catalysts to achieve the desired selectivity and yields (Hagihara et al., 2007).
Molecular Structure Analysis
- The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For instance, the molecular salt of a similar compound, 1-isobutyl-8,9-dimethoxy-3-phenyl-5,6-dihydroimidazo[5,1-a]isoquinoline, was analyzed and its crystal structure was identified (Okmanov et al., 2019).
Chemical Reactions and Properties
- The chemical reactions and properties of this compound derivatives can be diverse. For example, electrochemical oxidation of similar aromatic ethers has been studied, revealing complex reaction pathways and products (Carmody et al., 1980).
Physical Properties Analysis
- The physical properties of isoquinoline derivatives can be influenced by their structural features. The crystal structures, melting points, and solubility are aspects that are often analyzed to understand these properties. However, specific data on the physical properties of this compound was not found in the available literature.
Chemical Properties Analysis
- The chemical properties, such as reactivity, stability, and functional group behavior, of isoquinoline derivatives are generally influenced by their molecular structure. Specific studies on the chemical properties of this compound were not found, but related compounds have been studied for their electrochemical properties and reactivity (Sainsbury & Todd, 1992).
Applications De Recherche Scientifique
Tumor-specific Cytotoxic Activity
- Tumor Cytotoxicity : Certain derivatives of tetrahydroisoquinoline, including those with a 3,4-dimethoxybenzoyl group, have shown tumor-specific cytotoxicity in human oral squamous cell carcinoma cell lines. These compounds have been observed to potentially induce autophagy in cancer cells (Hatano et al., 2009).
Pharmacological Applications
- Selective Alpha(2C)-Adrenergic Receptor Antagonists : Derivatives with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)methyl structure have been synthesized and identified as selective antagonists for the alpha(2C)-adrenergic receptor. This suggests potential applications in neurological disorders or cardiovascular diseases (Hagihara et al., 2007).
Chemical Synthesis and Electrochemical Studies
- Electrochemical Oxidation : Studies on the electrochemical oxidation of aromatic ethers, including derivatives of tetrahydroisoquinoline with a 3,4-dimethoxybenzoyl group, have been conducted. These studies are significant for understanding the chemical properties and potential industrial applications of these compounds (Carmody et al., 1980).
Synthesis of Isoquinoline Derivatives
- Isoquinoline Derivatives Synthesis : Research has been conducted on synthesizing various isoquinoline derivatives, including those with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure. Such studies are vital for expanding the range of synthetic methods and understanding the structural properties of these compounds (Markaryan et al., 1973).
Therapeutic Potential and Toxicity Studies
- Local Anesthetic Activity and Toxicity : Investigations into the local anesthetic activity and acute toxicity of a series of synthesized 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline alkaloid derivatives have been conducted. These studies are crucial for assessing the therapeutic potential and safety profile of these compounds (Azamatov et al., 2023).
Anticonvulsant Properties
- Anticonvulsant Agent Development : Certain tetrahydroisoquinoline derivatives have been identified as potential anticonvulsant agents, showing effectiveness in preclinical models. This suggests their possible use in treating epilepsy or related neurological conditions (Gitto et al., 2006).
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-21-16-8-7-14(11-17(16)22-2)18(20)19-10-9-13-5-3-4-6-15(13)12-19/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZHIICBEWCZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C3C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



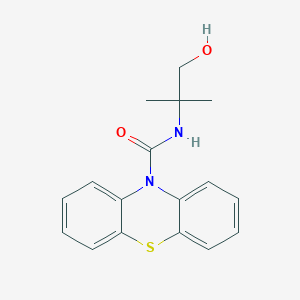

![methyl 3-({4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)azepane-1-carboxylate](/img/structure/B5609101.png)
![2-(2,4-difluorophenoxy)-N-[1-(2-thienylmethyl)-3-piperidinyl]acetamide](/img/structure/B5609108.png)
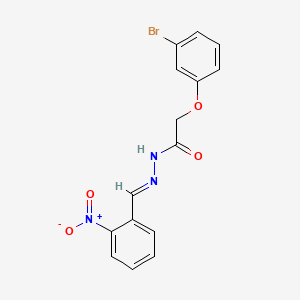
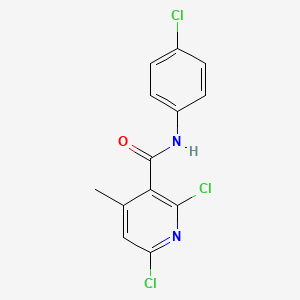
![4-(4-methyl-1-piperazinyl)-2-phenyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B5609129.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5609131.png)
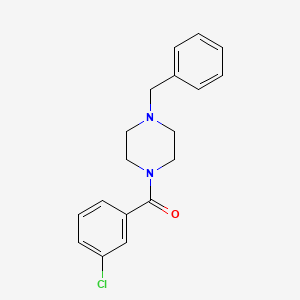


![2-methyl-4-(5-{[(4aS*,7aR*)-4-methyl-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}-2-furyl)-3-butyn-2-ol](/img/structure/B5609138.png)
![rel-(3R,4R)-3-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}-4-piperidinol hydrochloride](/img/structure/B5609146.png)
